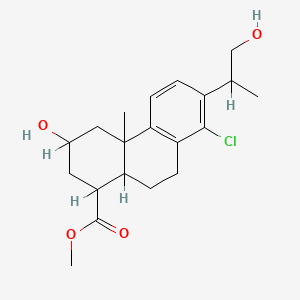
methyl 8-chloro-3-hydroxy-7-(1-hydroxypropan-2-yl)-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-chloro-3-hydroxy-7-(1-hydroxypropan-2-yl)-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene-1-carboxylate is a complex organic compound with the molecular formula C20H27ClO4.
Preparation Methods
The synthesis of methyl 8-chloro-3-hydroxy-7-(1-hydroxypropan-2-yl)-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene-1-carboxylate involves multiple steps, typically starting from simpler organic molecules. The process often includes:
Formation of the phenanthrene core: This can be achieved through cyclization reactions.
Introduction of functional groups: Chlorination, hydroxylation, and esterification are key steps.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Methyl 8-chloro-3-hydroxy-7-(1-hydroxypropan-2-yl)-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This can remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms like chlorine can be substituted with other groups.
Esterification and Hydrolysis: The ester group can be modified through these reactions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acids or bases for esterification and hydrolysis. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 8-chloro-3-hydroxy-7-(1-hydroxypropan-2-yl)-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: Its interactions with biological molecules are studied to understand its potential effects.
Medicine: Research is conducted on its potential therapeutic properties.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of methyl 8-chloro-3-hydroxy-7-(1-hydroxypropan-2-yl)-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene-1-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the context of its use, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
Methyl 8-chloro-3-hydroxy-7-(1-hydroxypropan-2-yl)-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene-1-carboxylate can be compared with other similar compounds, such as:
Phenanthrene derivatives: These compounds share the phenanthrene core but differ in their functional groups.
Chlorinated hydrocarbons: These compounds contain chlorine atoms and exhibit similar reactivity.
Hydroxy esters: These compounds have hydroxyl and ester functional groups, contributing to their chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties .
Properties
CAS No. |
83400-64-0 |
|---|---|
Molecular Formula |
C20H27ClO4 |
Molecular Weight |
366.9 g/mol |
IUPAC Name |
methyl 8-chloro-3-hydroxy-7-(1-hydroxypropan-2-yl)-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene-1-carboxylate |
InChI |
InChI=1S/C20H27ClO4/c1-11(10-22)13-4-6-16-14(18(13)21)5-7-17-15(19(24)25-3)8-12(23)9-20(16,17)2/h4,6,11-12,15,17,22-23H,5,7-10H2,1-3H3 |
InChI Key |
GAKNNTSLXWULPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C1=C(C2=C(C=C1)C3(CC(CC(C3CC2)C(=O)OC)O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


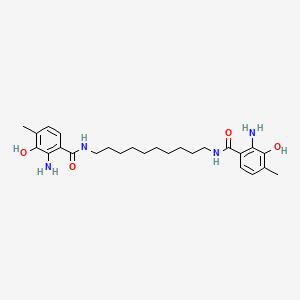

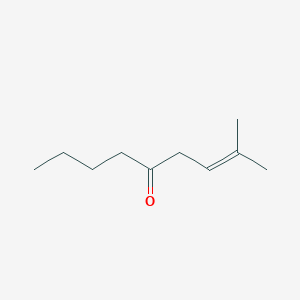
![1-[1-(2-Phenylethyl)cyclohexyl]piperidine](/img/structure/B14418415.png)
![({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane)](/img/structure/B14418418.png)
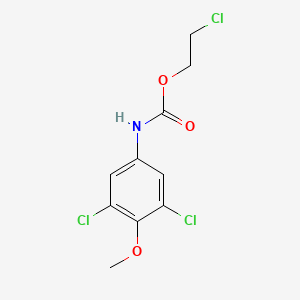
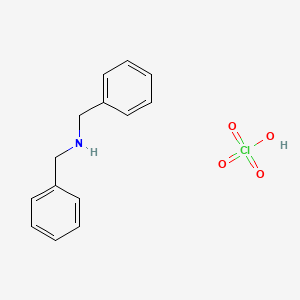
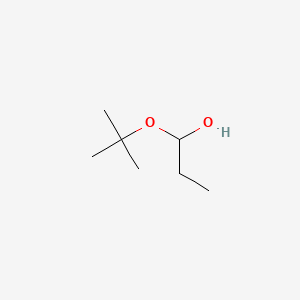
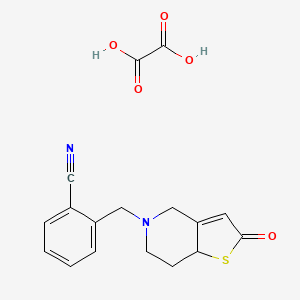
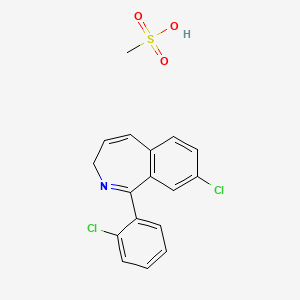
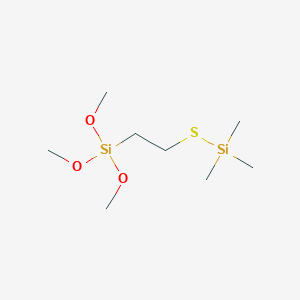
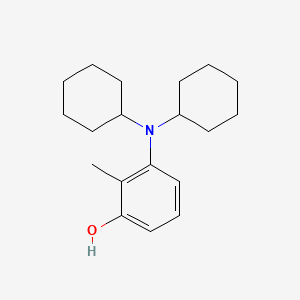

![4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol](/img/structure/B14418475.png)
